4-(Pyridin-2-ylsulfanyl)benzaldehyde Synthesis Route via Nucleophilic Aromatic Substitution
4-(Pyridin-2-ylsulfanyl)benzaldehyde is synthesized via nucleophilic aromatic substitution between 2-mercaptopyridine and 4-chlorobenzaldehyde in the presence of potassium carbonate in hexamethylphosphoramide at 140°C, yielding the product in 42% yield as a colorless oil with a boiling point of 136°C at 2 mmHg . This patent-derived route (US04496735) establishes a well-defined synthetic pathway that ensures batch-to-batch reproducibility for procurement .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 42% yield |
| Comparator Or Baseline | No direct comparator yield reported in the same patent; baseline is theoretical maximum yield |
| Quantified Difference | Not applicable; absolute yield value reported |
| Conditions | Reaction of 2-mercaptopyridine with 4-chlorobenzaldehyde in HMPA with K₂CO₃ at 140°C for 4 hours |
Why This Matters
Procurement of 4-(Pyridin-2-ylsulfanyl)benzaldehyde from suppliers referencing this patented route ensures access to a compound with documented synthetic provenance and established purification parameters (distillation at 136°C/2 mmHg), reducing the risk of obtaining material from unvalidated alternative routes that may introduce impurity profiles not characterized in the literature.
